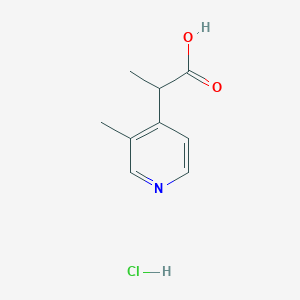

![molecular formula C19H17NO4 B2425158 (E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448140-75-7](/img/structure/B2425158.png)

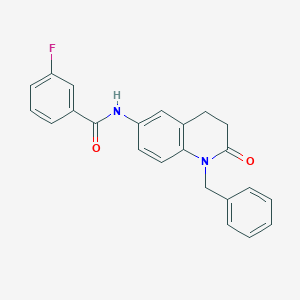

(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound that is offered by Benchchem. It is a derivative of furan-2-carboxamide, which has been studied for its potential as a microtubule stabilizing agent and for its potential to induce mitotic arrest and potentiate apoptosis in cancer cells .

Synthesis Analysis

The synthesis of this compound involves the substrate 2-furanacrylamide (1.0 mmol), (EtO)3 2 SO4. The organic solvents were removed by vacuum distillation. Crude products were purified by gel column chromatography and finally recrystallized to obtain the title compound . Further studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Molecular Structure Analysis

The molecular structure of this compound is characterized by weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds. Additionally, a weak intramolecular hydrogen C6–H6⋯O1 bond interaction is also formed between O1 and H6 atoms. The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .

Chemical Reactions Analysis

The compound showed a yield of 88%, considered high . Analyses were performed in isocratic mode, with methanol as a mobile phase at a flow rate of 1.4 mL/min .

Physical And Chemical Properties Analysis

The compound is monoclinic, P21/n (no. 14), a = 3.7589 (5) Å, b = 19.493 (2) Å, c = 8.4180 (10) Å, V = 601.98 (13) Å3, Z = 4, R gt (F) = 0.0502, wR ref (F 2) = 0.1274, T = 170 K .

Aplicaciones Científicas De Investigación

- By modifying substituents on the furan ring or the acryloyl group, novel derivatives can be designed for targeted therapies .

Medicinal Chemistry and Drug Discovery

Catalysis and Green Chemistry

Mecanismo De Acción

Direcciones Futuras

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This compound, as a derivative of furan-2-carboxamide, has potential in the field of cancer research, particularly in the development of new candidates for anti-cancer drugs .

Propiedades

IUPAC Name |

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-16-12-19(24-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-23-14/h1-8,11H,9-10,12-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMGOYUKQVINOD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

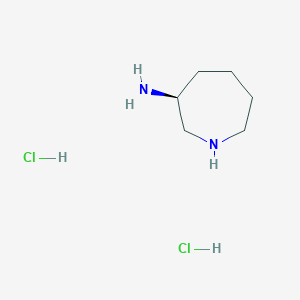

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)

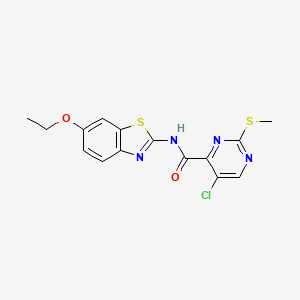

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

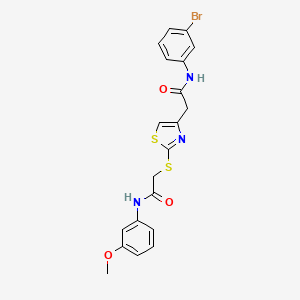

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)